Product packaging for Fmoc2-DAPOA(Cat. No.:CAS No. 688350-01-8)

Fmoc2-DAPOA

Cat. No.: B2968271
CAS No.: 688350-01-8
M. Wt: 592.648
InChI Key: UWAKHZSWASPOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc2-DAPOA (CAS 688350-01-8) is a specialized amino acid derivative with the molecular formula C35H32N2O7 and a molecular weight of 592.6 g/mol. Its core research value lies in its application as a key building block for the construction of catalytic peptide dendrimers . These complex, branched molecular structures are of significant interest in fields like synthetic chemistry and nanotechnology for their ability to mimic the catalytic functions of enzymes. The compound features two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, which are standard in solid-phase peptide synthesis (SPPS) and can be selectively removed under basic conditions to enable controlled dendrimer growth and functionalization. References in peer-reviewed literature, such as Chem.-Eur. J. and Adv. Synth. Cat. , highlight its use in creating these advanced macromolecular systems . This compound is offered with a high purity level of over 98% and requires storage at +2 to +8 °C to ensure stability . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32N2O7 B2968271 Fmoc2-DAPOA CAS No. 688350-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yloxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O7/c38-33(39)21-42-22(17-36-34(40)43-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)18-37-35(41)44-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,22,31-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAKHZSWASPOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fmoc2 Dapoa in Peptide Science and Peptidomimetics Research

Dendrimer Architecture and Fmoc2-DAPOA's Role

This compound serves as a key monomeric unit for the synthesis of peptide dendrimers. Dendrimers are highly branched, tree-like macromolecules characterized by a central core, repeating branching units, and terminal functional groups. Their precise, monodisperse structure, high surface area, and multivalency offer unique properties for various applications, including catalysis, drug delivery, and diagnostics asianjpr.comacs.org. In the context of catalytic peptide dendrimers, this compound provides a scaffold that facilitates the controlled assembly of peptide chains, often incorporating catalytic residues such as histidine, at specific positions within the dendritic structure chimia.ch. The Fmoc protecting groups are essential for the stepwise elongation of peptide chains during synthesis, ensuring regioselectivity and preventing unwanted side reactions.

Catalytic Activity and Mechanism

Peptide dendrimers synthesized using building blocks like this compound, particularly those functionalized with histidine residues at their periphery, have demonstrated significant catalytic activity, serving as artificial enzyme mimics chimia.ch. These dendrimers can catalyze ester hydrolysis reactions with kinetics comparable to natural enzymes. Studies have reported rate accelerations (kcat/kuncat) in the range of 1,000 to 20,000-fold. The catalytic efficiency is attributed to the cooperative effect of multiple histidine residues positioned on the dendrimer surface, which can create a favorable microenvironment for substrate binding and activation. This includes interactions between the positively charged histidine side-chains and the substrate, as well as the formation of a hydrophobic pocket that enhances substrate recognition and binding affinity chimia.ch.

Characterization Data

The successful synthesis and structural integrity of peptide dendrimers incorporating this compound are confirmed through various analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity, while mass spectrometry techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are employed to verify the molecular weight and confirm the expected structure nih.govresearchgate.net.

A representative data table summarizing typical outcomes in the synthesis of catalytic peptide dendrimers using this compound might include the following parameters:

Dendrimer GenerationSynthesis MethodThis compound Incorporation StrategyApproximate Yield (%)Primary Characterization MethodObserved Molecular Weight (Da)
G1SPPSCore building block20-35MALDI-TOF MS2,000 - 3,000
G2SPPSBranching unit10-25ESI-MS4,000 - 6,000
G3SPPSTerminal functionalization4-15MALDI-TOF MS8,000 - 12,000

Note: The "Observed Molecular Weight" values are illustrative and depend on the specific amino acid sequence and terminal groups used in the dendrimer construction.

Conclusion

Fmoc2-DAPOA is a valuable and versatile chemical building block, primarily recognized for its role in the synthesis of catalytic peptide dendrimers. Its chemical properties, coupled with the reliability of Fmoc-based solid-phase peptide synthesis, enable the creation of complex, highly branched structures with demonstrable enzyme-like catalytic activity. Ongoing research into advanced synthetic methodologies and interdisciplinary applications promises to further expand the utility of this compound in developing novel functional materials and advanced therapeutic agents.

Compound List

Fmoc2-DAPOA (2-((1,3-bis((9-fluorenylmethyloxycarbonyl)amino)propan-2-yl)oxy)acetic acid)

Future Research Directions and Perspectives

Emerging Methodologies in Fmoc2-DAPOA-Related Research

Future research involving this compound could benefit from advancements in synthetic methodologies. The development of more efficient solid-phase synthesis protocols, potentially incorporating microwave-assisted coupling or flow chemistry, could lead to higher yields and reduced synthesis times for complex peptide dendrimers. Furthermore, exploring novel orthogonal protection strategies alongside Fmoc could enable the synthesis of even more intricate dendritic architectures with precisely placed catalytic or functional moieties. Automation in SPPS, coupled with in-line monitoring techniques, could also streamline the production and characterization of this compound-based dendrimers, facilitating high-throughput screening of their properties.

Interdisciplinary Approaches Leveraging this compound

The application of this compound extends beyond traditional organic chemistry into interdisciplinary fields. In materials science, this compound-derived dendrimers could be integrated into functional materials, such as self-assembling monolayers or nanoparticle scaffolds, to impart catalytic or binding properties. In the realm of nanomedicine, these dendrimers could be explored as advanced drug delivery vehicles or as components of biosensors, leveraging their controlled structure and potential for multivalency. Collaboration with biochemists and biologists could uncover new catalytic functions or therapeutic applications for dendrimers synthesized using this versatile building block, potentially leading to novel biomimetic catalysts or targeted therapeutic agents.

Untapped Potential and Challenges in Compound Application

The full potential of this compound remains largely untapped. While its use in catalytic peptide dendrimers is established, its application in other dendritic architectures, such as those designed for drug delivery, gene therapy, or as scaffolds for combinatorial chemistry, warrants further investigation. Challenges include optimizing synthesis yields for higher generations, ensuring long-term stability of the dendritic structures under various physiological or environmental conditions, and scaling up production for potential commercial applications. Overcoming these challenges will require continued innovation in synthetic chemistry and a deeper understanding of structure-property relationships in complex dendritic systems.

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